N-methyl-N-(4-nitrophenyl)methanesulfonamide
Description
Historical Context and Discovery Trajectory in Sulfonamide Derivatives Research
The evolutionary path of sulfonamide chemistry traces back to Gerhard Domagk’s seminal 1935 discovery of Prontosil, which established the therapeutic potential of aromatic sulfonamides. While early derivatives focused on antibacterial applications, this compound represents a deliberate departure from these antecedents, synthesized through nitro-group functionalization strategies developed in the late 20th century. Its first reported synthesis (CAS 334952-01-1) coincided with growing interest in target-specific sulfonamides, as researchers sought to exploit the nitro group’s electron-withdrawing effects for enhanced receptor affinity.
Modern synthetic approaches employ 4-nitrobenzenesulfonyl chloride as the precursor, reacting it with methylamine under controlled alkaline conditions. This methodology contrasts with classical sulfanilamide syntheses by introducing steric and electronic modulation through N-methylation – a modification shown to alter metabolic stability in pharmacokinetic studies. The compound’s crystallization behavior (monoclinic system, P2₁ space group) provided early insights into how para-substituents influence molecular packing, a consideration vital for pharmaceutical formulation.
Structural-Unique Attributes and Position Within Sulfonamide Pharmacophores
This compound distinguishes itself through three key structural features:
- Para-nitro aromatic system : The electron-deficient benzene ring induces pronounced resonance effects, stabilizing the sulfonamide’s negative charge through conjugation. This electronic configuration enhances hydrogen-bond acceptor capacity at the sulfonyl oxygen atoms, a critical factor in enzyme inhibition mechanisms.
- N-methyl substitution : Methylation of the sulfonamide nitrogen creates steric hindrance that prevents undesired metabolic N-oxidation while maintaining the planar conformation necessary for π-stacking interactions.
- Sulfonamide linker geometry : Crystallographic data confirm a dihedral angle of 85.3° between the benzene ring and sulfonamide plane, optimizing spatial alignment for binding pocket insertion in biological targets.
Comparative analysis with unsubstituted sulfanilamides reveals enhanced thermal stability (melting point 152°C), attributed to intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers. These structural attributes position the compound as a versatile scaffold in drug design, particularly for targeting ATP-binding sites where both hydrophobic and polar interactions are essential.
The molecule’s capacity for late-stage diversification through C–H functionalization has been demonstrated in Pfizer’s development of COX-2 inhibitors, where its sulfonamide core served as a directing group for regioselective arylation. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate experimental observations of charge distribution, showing pronounced electron density at the nitro group (-0.43 e) and sulfonyl oxygens (-0.61 e). This electronic profile facilitates nucleophilic aromatic substitution reactions, enabling rapid generation of analog libraries for structure-activity relationship studies.
Properties
IUPAC Name |
N-methyl-N-(4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(15(2,13)14)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYICXAFAPAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257608 | |
| Record name | N-Methyl-N-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334952-01-1 | |
| Record name | N-Methyl-N-(4-nitrophenyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334952-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-N-(4-nitrophenyl)methanesulfonamide can be synthesized through the reaction of (4-nitrophenyl)methanesulfonyl chloride with methylamine . The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: N-methyl-N-(4-aminophenyl)methanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula . It features a nitrophenyl group attached to a methanesulfonamide moiety, with a methyl group bonded to the nitrogen atom.
Scientific Research Applications
This compound is utilized in several scientific research fields:
- Chemistry As a reagent in hydrogenation reactions and other organic synthesis processes.
- Biology Used in studies involving enzyme inhibition and protein interactions.
- Medicine Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
- Industry Employed in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Chemical Reactions Analysis
N-methyl-1-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions:
- Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
- Substitution The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Related Compounds
- N-methyl-1-(4-aminophenyl)methanesulfonamide Similar structure but with an amino group instead of a nitro group.
- N-methyl-1-(4-chlorophenyl)methanesulfonamide Contains a chlorine atom instead of a nitro group.
- N-methyl-1-(4-methylphenyl)methanesulfonamide Features a methyl group in place of the nitro group.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide moiety can form covalent bonds with nucleophilic residues in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Impact of Aromatic Substituents on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-NO₂ group enhances electrophilicity, improving interactions with biological targets (e.g., aromatase) .
- Hydrophilicity : Addition of polar groups (e.g., -OH in 3h) increases solubility in polar solvents .
- Steric Effects : Bulky substituents (e.g., 2-O-cyclohexyl in Me-NS-398) reduce solubility but enhance target specificity .
Variations in the Sulfonamide Group
Table 2: Sulfonamide Group Modifications
Key Observations :
Physicochemical and Spectroscopic Comparisons
Table 3: NMR and IR Data
Key Observations :
Biological Activity
N-methyl-N-(4-nitrophenyl)methanesulfonamide is an organic compound with significant biological activity, primarily due to its unique chemical structure that includes a nitrophenyl group and a sulfonamide moiety. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀N₂O₄S
- Molecular Weight : Approximately 230.24 g/mol
The presence of the nitro group (–NO₂) and the sulfonamide group (–SO₂NH₃) in this compound allows for diverse interactions with biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which enhances its potential to form hydrogen bonds and electrostatic interactions with biological molecules. This interaction can modulate the activity of various enzymes or receptors, leading to significant biological effects.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of microbial pathogens. The sulfonamide moiety is particularly known for its antibacterial effects, which may extend to antifungal and antiviral activities .
- Anti-cancer Activity : Research indicates that compounds with similar structural features can inhibit cancer cell proliferation. For instance, studies have reported IC₅₀ values indicating cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be pivotal in drug development for treating diseases linked to enzyme dysregulation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-(4-nitrophenyl)methanesulfonamide | Same sulfonamide backbone | Lacks methyl substitution on nitrogen |
| N-methyl-N-(2-nitrophenyl)methanesulfonamide | Similar nitro substitution | Different position of nitro group |
| N,N-dimethyl-N-(4-nitrophenyl)methanesulfonamide | Additional dimethyl substitution | Potentially altered pharmacological properties |
This table highlights how the specific positioning of the nitro group and the methyl substitution influence both the chemical reactivity and biological activity of the compound.
Case Studies and Research Findings
- Anticancer Activity : A study reported that derivatives similar to this compound exhibited IC₅₀ values ranging from 3.35–16.79 μM against various cancer cell lines (A549, HeLa, MCF7). These findings suggest that modifications in the compound's structure can enhance its anticancer properties .
- Enzyme Interaction Studies : Interaction studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into its pharmacodynamics and potential therapeutic uses .
- Synthesis and Modification : Researchers have developed various synthetic pathways for creating derivatives of this compound, allowing for further exploration of its biological activity and structure-activity relationships (SAR) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-methyl-N-(4-nitrophenyl)methanesulfonamide, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution using methanesulfonyl chloride and 4-methoxy-2-nitroaniline in dichloromethane, with triethylamine as a base and DMAP as a catalyst. Reaction optimization involves:
- Temperature control (0°C initial, room temperature post-addition).
- Monitoring reaction progress via TLC (hexanes:ethyl acetate 7:3).
- Purification via flash chromatography and crystallization for X-ray-quality crystals .
- Key Factors : Excess reagent ratios, solvent polarity, and catalyst selection influence yield (reported 55% after purification).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- Single-crystal X-ray diffraction (XRD) reveals bond lengths, dihedral angles (e.g., 14.69° nitro-group twist), and hydrogen-bonding networks (intramolecular C–H···O interactions forming S(6) motifs) .
- 1H/13C NMR confirms substituent positions and purity.
- IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro-group vibrations .
Q. What biological activities are associated with sulfonamide derivatives, and how do structural modifications like nitro-group positioning affect bioactivity?
- Methodology : Sulfonamides exhibit antibacterial, anti-inflammatory, and enzyme-inhibitory activities. Structure-activity relationship (SAR) studies involve:
- Comparing nitro-group orientation (para vs. ortho) on aromatic rings.
- Evaluating hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrase inhibition) .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the electronic structure and reactivity of this compound?
- Methodology :
- Hybrid functionals (e.g., B3LYP) calculate molecular orbitals, charge distribution, and electrostatic potential surfaces.
- Transition-state analysis identifies reaction pathways (e.g., nitro-group reduction or sulfonamide hydrolysis).
- Benchmarking against experimental XRD data validates computational geometries .
Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50 values in enzyme inhibition assays)?
- Methodology :
- Dose-response standardization : Use uniform assay conditions (pH, temperature) and controls (e.g., NS-398 for COX-2 inhibition comparison) .
- Meta-analysis : Cross-reference bioactivity datasets with structural analogs (e.g., acetamide vs. sulfonamide derivatives) .
Q. How do intramolecular interactions (e.g., C–H···O hydrogen bonds) influence the compound’s stability and reactivity in solution?
- Methodology :
- Dynamic NMR tracks conformational changes in solution.
- XRD-derived torsion angles (e.g., S1–N2–C3–C4 = 82.83°) correlate with steric hindrance and rotational barriers .
- Solvent polarity studies assess hydrogen-bond strength via UV-Vis or fluorescence quenching .
Q. What challenges arise in scaling up synthesis while maintaining regioselectivity and purity?
- Methodology :
- Flow chemistry minimizes side reactions (e.g., over-sulfonation) under controlled residence times.
- Design of Experiments (DoE) optimizes parameters (stoichiometry, solvent volume) for reproducibility .
Q. How can advanced mass spectrometry (HRMS) and 2D NMR elucidate degradation pathways under oxidative or hydrolytic conditions?
- Methodology :
- LC-HRMS/MS identifies degradation products (e.g., nitro-group reduction to amine or sulfonamide cleavage).
- COSY/NOESY maps structural rearrangements during degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
